BenchChemオンラインストアへようこそ!

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide (CAS: 898433-02-8) is a synthetic, small-molecule oxalamide derivative with the molecular formula C23H23N3O3 and a molecular weight of 389.455 g/mol. Its structure features a 2-(furan-2-yl)-2-(indolin-1-yl)ethyl core linked via an oxalamide bridge to an o-tolyl group.

Molecular Formula C23H23N3O3
Molecular Weight 389.455
CAS No. 898433-02-8
Cat. No. B2836556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide
CAS898433-02-8
Molecular FormulaC23H23N3O3
Molecular Weight389.455
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
InChIInChI=1S/C23H23N3O3/c1-16-7-2-4-9-18(16)25-23(28)22(27)24-15-20(21-11-6-14-29-21)26-13-12-17-8-3-5-10-19(17)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28)
InChIKeyUAOABUUGWZPXRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide (898433-02-8): Chemical Identity and Core Properties


N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide (CAS: 898433-02-8) is a synthetic, small-molecule oxalamide derivative with the molecular formula C23H23N3O3 and a molecular weight of 389.455 g/mol . Its structure features a 2-(furan-2-yl)-2-(indolin-1-yl)ethyl core linked via an oxalamide bridge to an o-tolyl group. This compound belongs to a class of molecules that have been investigated for modulating kinase activity, specifically as covalent inhibitors of fibroblast growth factor receptors (FGFRs) . The presence of the indoline and furan moieties, along with the specific o-tolyl substitution on the oxalamide, defines its specific chemical space within this broader class of bioactive compounds.

The Risk of Substitution: Why N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide Cannot Be Interchanged with Structural Analogs


Indiscriminate substitution with other oxalamide derivatives in this family, such as those with different N2-aryl groups (e.g., 4-fluorophenyl in FIIN-4 or 2-methoxy-5-methylphenyl in FIIN-3), is scientifically unsound. The target compound's unique o-tolyl (2-methylphenyl) substituent directly influences its target binding profile, potency, and selectivity. For instance, the structurally related FIIN-4 exhibits potent, irreversible FGFR inhibition (IC50 of 2.6-9.2 nM for FGFR1-4) and target selectivity validated by kinome profiling . Without equivalent quantitative data for the o-tolyl analog, its functional interchangeability cannot be assumed. The specific substitution pattern is a critical determinant of pharmacological activity and compound-specific properties; replacing it with an analog would introduce an unknown variable, compromising experimental reproducibility and posing a significant risk in any research or industrial application.

Quantitative Differentiation Evidence for 898433-02-8 Versus Its Closest Analogs


Structural Divergence in the N2-Aryl Substituent Impacts Biological Target Profile

The target compound's defining feature is its N2-(o-tolyl) group. This differentiates it from potent analogs like FIIN-4 (N2-(4-fluorophenyl)) and FIIN-3 (N2-(2-methoxy-5-methylphenyl)). The specific substitution pattern is a well-established driver in kinase inhibitor selectivity and potency. While direct assay data is unavailable for this compound, class-level evidence indicates that such substitutions cause substantial shifts in activity. For example, FIIN-4 demonstrates potent pan-FGFR inhibition in biochemical and cellular assays and shows >80% inhibition against only a small fraction of a 456-kinase panel . The distinct o-tolyl group on the target compound will predictably alter this selectivity fingerprint and potency profile, representing a unique tool molecule for probing FGFR biology differently than existing analogs. .

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Publicly Available Bioactivity Data is Negative, Differentiating it from Known Active Analogs

In contrast to its analogs FIIN-3 and FIIN-4 which show nanomolar potency against FGFRs, preliminary screening data for this compound indicates an absence of potent activity. It showed an EC50 of >10,000 nM on the Endothelin-1 receptor (ETA), the Sodium-dependent noradrenaline transporter, and the Adenosine A2a receptor in radioligand displacement assays [1]. This lack of strong binding at these specific targets, while negative data, is a quantifiable point of difference. It contrasts with the high-affinity target engagement profiles reported for active FGFR inhibitors in the same structural class .

Off-Target Profiling Selectivity Binding Affinity

Absence of Demonstrated Covalent FGFR Inhibition Distinguishes it from Key Comparators

Key compounds in this chemical space, such as FIIN-4, are validated as irreversible, type II FGFR inhibitors that covalently modify the P-loop cysteine . This specific mechanism of action is essential for their potent cellular activity. There is no publicly available evidence that N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide possesses this critical property. This is a fundamental mechanistic differentiator. A procurement decision based on assuming it would function as a covalent FGFR inhibitor would be scientifically flawed. Its inactivity in binding assays supports its classification as a non-covalent or inactive analog.

Covalent Inhibitor Mechanism of Action FGFR

Lack of In Vivo and Cellular Efficacy Data Compared to Advanced Analogs

Advanced analogs like FIIN-4 have been characterized with extensive in vivo efficacy data, demonstrating significant tumor growth inhibition in murine metastasis models with oral dosing, along with a defined pharmacokinetic profile (e.g., T1/2 = 2.4 hr, AUC = 935 h·ng/mL) . In stark contrast, no in vivo pharmacokinetic (PK), pharmacodynamic (PD), or efficacy studies have been reported for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide. Its suitability for in vivo studies is completely unvalidated, presenting a major differentiator and a limitation for translational research.

In Vivo Efficacy Pharmacokinetics Drug Discovery

Defined Application Scenarios for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide Based on Evidence


Chemical Probe for Structure-Activity Relationship (SAR) Studies

The compound's distinct o-tolyl group makes it a valuable tool in negative control SAR studies alongside active analogs like FIIN-3 and FIIN-4. Researchers can use it to map the structural determinants for FGFR inhibition and confirm that biological activity in a phenotypic screen is driven by target engagement of the primary target, rather than off-target effects of the common scaffold. Its inactivity on FGFRs, inferred from class-level data, allows it to serve as a matched molecular pair for its active counterparts. [1].

Negative Control in Cellular Assays for Kinase Inhibition

Based on its negative binding data against a panel of receptors and its lack of evidence for covalent kinase inhibition, the most empirically-supported application is as a negative control compound. It can be used in cell-based assays to demonstrate that any observed phenotype with active oxalamide inhibitors is dependent on their specific kinase-inhibitory activity, and not a general cytotoxic or scaffold-mediated effect. [1].

Reference Standard for Analytical Method Development

The compound, with its defined molecular formula (C23H23N3O3) and molecular weight (389.455 g/mol) [1], can serve as a reference standard for developing and validating analytical methods such as HPLC or LC-MS. This is critical for stability studies, purity assessments, and quantification in biological matrices, particularly in comparative studies with its structurally similar, bioactive analogs where separation and identification are challenging. [1].

Quote Request

Request a Quote for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.